

Investigating the Novelty of "CYP1B1 Ligand 2": A Technical Whitepaper

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Compound of Interest		
Compound Name:	CYP1B1 ligand 2	
Cat. No.:	B15543863	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 1B1 (CYP1B1) is a well-established and promising therapeutic target in oncology due to its overexpression in a wide array of tumors and its role in the metabolic activation of procarcinogens and development of chemoresistance. This technical guide delves into the novelty of a specific molecule, "CYP1B1 ligand 2," a member of the N-aryl-2,4-bithiazole-2-amine chemical class. While specific quantitative data for "CYP1B1 ligand 2" (CAS: 2836297-58-4) is not publicly available, this document provides a comprehensive overview of a closely related, highly potent, and selective inhibitor from the same chemical series, compound 77 (also known as CYP1B1-IN-3), to illustrate the potential of this novel scaffold. This guide details its inhibitory activity, the experimental protocols for its characterization, and its impact on key signaling pathways implicated in cancer progression and drug resistance.

Introduction to CYP1B1 as a Therapeutic Target

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes. Unlike other CYP1 family members, CYP1B1 is minimally expressed in normal tissues but is significantly overexpressed in a multitude of human cancers, including breast, prostate, lung, and colon cancer. This differential expression makes it an attractive target for the development of selective anticancer therapies.



CYP1B1 contributes to carcinogenesis by metabolizing procarcinogens into their active, DNA-damaging forms. Furthermore, its activity has been linked to the development of resistance to various chemotherapeutic agents, such as docetaxel. Therefore, the inhibition of CYP1B1 presents a dual therapeutic strategy: to prevent the activation of carcinogens and to overcome chemoresistance in existing tumors.

The N-aryl-2,4-bithiazole-2-amine Scaffold: A Novel Class of CYP1B1 Inhibitors

Recent research has identified the N-aryl-2,4-bithiazole-2-amine scaffold as a promising new chemical class for the development of potent and selective CYP1B1 inhibitors. "CYP1B1 ligand 2" belongs to this class and is designated as the target protein ligand for PROTAC CYP1B1 degrader-2, indicating its role in targeted protein degradation strategies for lung cancer research.

While detailed biological data for "CYP1B1 ligand 2" is not readily available in the public domain, a comprehensive study on a series of 83 novel N-aryl-2,4-bithiazole-2-amine derivatives has been published. Within this series, compound 77 (CYP1B1-IN-3) emerged as a lead candidate with exceptional potency and selectivity.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of compound 77, a representative molecule of the N-aryl-2,4-bithiazole-2-amine class.

Compound	Target	IC50 (nM)	Selectivity vs. CYP1A1	Selectivity vs. CYP1A2
Compound 77	CYP1B1	6.6	~53-fold	>1515-fold
CYP1A1	347.3	-	-	
CYP1A2	>10000	-	-	

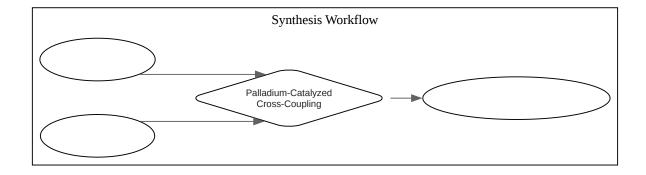
Table 1: In vitro inhibitory activity of Compound 77 against CYP1 family enzymes.

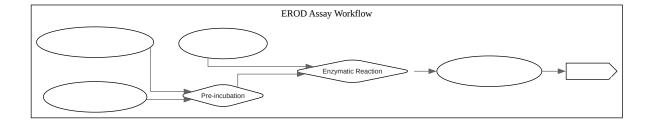
Experimental Protocols



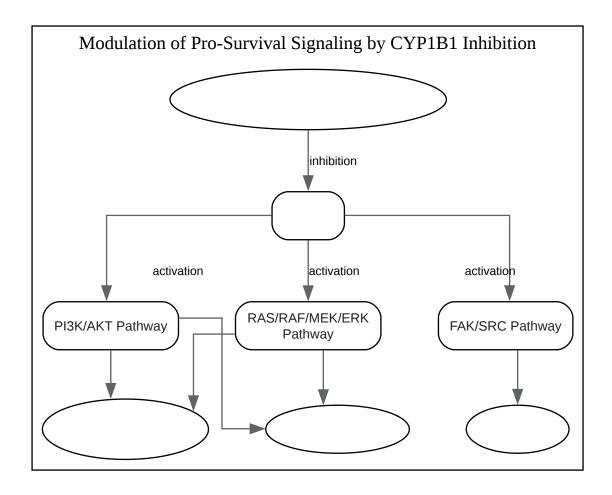
Synthesis of N-aryl-2,4-bithiazole-2-amine Derivatives

The synthesis of the N-aryl-2,4-bithiazole-2-amine scaffold is achieved through a convergent synthesis strategy. The general procedure involves the reaction of a substituted 2-aminothiazole with a 2-bromothiazole derivative.









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